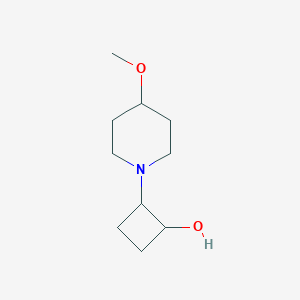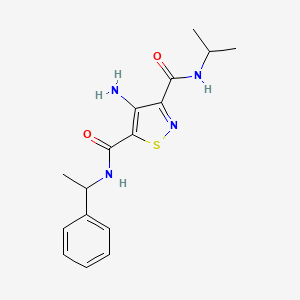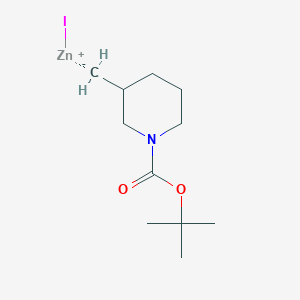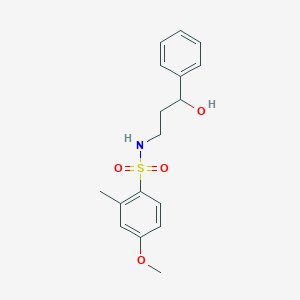![molecular formula C12H13N3O5S B2369099 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1235076-33-1](/img/structure/B2369099.png)
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C12H13N3O5S and its molecular weight is 311.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibitory Potential
Synthesis and Enzyme Inhibition Studies : A study by Abbasi et al. (2019) focused on the synthesis of new sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. The compounds were tested against α-glucosidase and acetylcholinesterase (AChE), showing substantial inhibitory activity, particularly against yeast α-glucosidase, with weaker activity against AChE. The in silico molecular docking results were consistent with the in vitro enzyme inhibition data, suggesting their potential therapeutic applications in diseases related to enzyme dysfunction (Abbasi et al., 2019).
Antioxidant Activity
Synthesis and Antioxidant Activity Assessment : Research by Padmaja et al. (2014) introduced a new class of sulfone/sulfonamide-linked bis(oxadiazoles) and related compounds, tested for their antioxidant activity. Methyl-substituted bis(oxadiazoles) were found to be potential antioxidant agents, highlighting the importance of sulfonamide linkage in enhancing antioxidant properties. This study provides insights into the structural features contributing to antioxidant activity and opens avenues for the development of antioxidant therapies (Padmaja et al., 2014).
Antibacterial and Antimicrobial Activities
Evaluation of Antimicrobial and Antibacterial Potential : A synthesis and biological evaluation study by Irshad et al. (2018) reported on N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its derivatives. These compounds exhibited moderate to good activity against lipoxygenase enzymes and showed promising antimicrobial and hemolytic activities. The parent compound and its derivatives demonstrated efficacy against selected bacterial and fungal species, underscoring their potential as antibacterial and antimicrobial agents (Irshad, 2018).
Contribution to Synthesis of Biologically Active Molecules
Role in Synthesis of Functionalized Molecules : The synthesis and functionalization of molecules containing sulfonamide structures are crucial for developing novel therapeutic agents. For example, the work by Xu et al. (2017) on gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles led to the synthesis of highly functionalized 4-aminoimidazoles. This process demonstrates the utility of sulfonamide-containing compounds in synthesizing biologically relevant molecules with potential applications in medicinal chemistry (Xu et al., 2017).
Mécanisme D'action
Target of Action
The compound belongs to the 1,2,4-oxadiazole class of molecules, which are known to exhibit a broad spectrum of biological activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with various biological targets through hydrogen bonding . The presence of the oxadiazole ring and the sulfonamide group may contribute to its biological activity .
Biochemical Pathways
The compound may affect various biochemical pathways due to the broad spectrum of biological activities associated with 1,2,4-oxadiazole derivatives .
Result of Action
1,2,4-oxadiazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antifungal, and nematocidal activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound . These factors could include pH, temperature, and the presence of other molecules in the environment.
Analyse Biochimique
Biochemical Properties
Oxadiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They exhibit a wide range of biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Cellular Effects
Oxadiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is not well-defined. Oxadiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-8-14-12(20-15-8)7-13-21(16,17)9-2-3-10-11(6-9)19-5-4-18-10/h2-3,6,13H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVMTXLRQGWILL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2369016.png)





![2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2369025.png)


![1-[3-(3,5-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B2369032.png)

![5-Methyl-7-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2369035.png)

![1-[[1-(Oxan-4-yl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2369038.png)
